molecular formula C13H22N2O3S B5974798 1-(2-Methoxyethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one

1-(2-Methoxyethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one

Cat. No.: B5974798
M. Wt: 286.39 g/mol
InChI Key: LHPDAWVAOCVZKE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Group: This step might involve nucleophilic substitution reactions.

    Attachment of the Thiomorpholine-4-carbonyl Group: This could be done through acylation reactions using thiomorpholine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidinone Derivatives: Compounds with similar core structures but different substituents.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring with various functional groups.

Uniqueness

1-(2-Methoxyethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-18-7-4-15-10-11(2-3-12(15)16)13(17)14-5-8-19-9-6-14/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPDAWVAOCVZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CCC1=O)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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